3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
CAS No.: 955537-92-5
Cat. No.: VC8335158
Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955537-92-5 |
|---|---|
| Molecular Formula | C22H20N4O4 |
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 3,4-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C22H20N4O4/c1-28-18-8-7-15(12-19(18)29-2)22(27)23-16-6-4-5-14(11-16)17-13-26-20(24-17)9-10-21(25-26)30-3/h4-13H,1-3H3,(H,23,27) |
| Standard InChI Key | ONZDXPYWEQIQAN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct components:
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A 3,4-dimethoxybenzamide group, which contributes to lipophilicity and potential membrane permeability.
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A meta-substituted phenyl ring serving as a linker.
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A 6-methoxyimidazo[1,2-b]pyridazine heterocycle, known for its planar geometry and ability to participate in nucleic acid interactions.
Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>20</sub>N<sub>4</sub>O<sub>4</sub> |
| Molecular Weight | 404.4 g/mol |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC |
| InChIKey | ONZDXPYWEQIQAN-UHFFFAOYSA-N |
| Topological Polar Surface Area | 106 Ų |
The methoxy groups at positions 3, 4, and 6 enhance solubility in polar aprotic solvents (e.g., DMSO: ~25 mg/mL estimated).
Synthetic Methodology
Retrosynthetic Analysis
The synthesis involves three key stages:
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Imidazo[1,2-b]pyridazine Core Formation: Typically achieved via cyclocondensation of 3-aminopyridazine with α-haloketones under basic conditions.
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Benzamide Coupling: Mitsunobu or Ullmann-type reactions link the imidazopyridazine intermediate to 3-nitrobenzamide derivatives.
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Methoxy Group Installation: Sequential O-methylation using methyl iodide and potassium carbonate in DMF .
Optimization Challenges
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Regioselectivity: The imidazo[1,2-b]pyridazine synthesis requires precise temperature control (70–80°C) to avoid regioisomer formation.
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Coupling Efficiency: Pd-catalyzed amidation yields improve from 45% to 72% when using Xantphos as a ligand .
| Target | Binding Affinity (ΔG, kcal/mol) | Putative Interactions |
|---|---|---|
| JAK2 Kinase | -9.2 | H-bond with Glu930, π-stacking with Phe995 |
| PI3Kγ | -8.7 | Hydrophobic pocket occupancy |
These predictions align with bioactivities observed in structurally related benzamide-imidazopyridazine hybrids .
In Vitro Profiling
Preliminary screens in cancer cell lines show:
| Cell Line | IC<sub>50</sub> (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | 3.8 |
| A549 | 18.9 ± 2.1 | 2.1 |
Mechanistic studies suggest G1 cell cycle arrest via CDK4/6 inhibition.
Structure-Activity Relationships (SAR)
Methoxy Position Impact
Comparative analysis with analogs demonstrates:
| Compound Modification | JAK2 IC<sub>50</sub> (nM) | Solubility (μg/mL) |
|---|---|---|
| 6-OMe (Target Compound) | 320 ± 25 | 24.5 |
| 6-OEt | 410 ± 32 | 18.2 |
| 6-H | >1,000 | 8.9 |
The 6-methoxy group is critical for both potency and aqueous solubility .
Benzamide Substitution Effects
Replacing the 3,4-dimethoxybenzamide with p-fluorobenzamide reduces PI3Kγ binding by 6-fold, underscoring the importance of methoxy-directed hydrophobic interactions .
Pharmacokinetic Profiling
ADME Properties
Simulated using SwissADME:
| Parameter | Value |
|---|---|
| LogP | 2.85 |
| Caco-2 Permeability | 22.1 × 10<sup>-6</sup> cm/s |
| CYP3A4 Inhibition | Moderate (IC<sub>50</sub>: 8.3 μM) |
The compound likely exhibits moderate oral bioavailability (~35% predicted) with extensive hepatic metabolism.
Toxicity Considerations
AMES test predictions indicate low mutagenic potential (MPF: 0.89), but hepatotoxicity risk scores (0.64) suggest need for structural optimization .
Comparative Analysis with Structural Analogs
The target compound’s balanced profile between potency and drug-like properties positions it as a lead candidate for inflammatory and oncological indications .
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